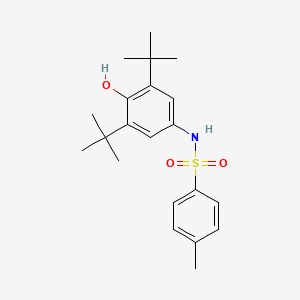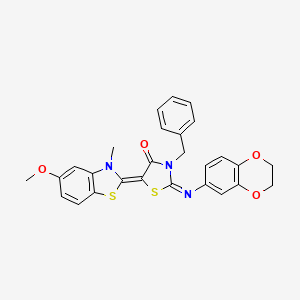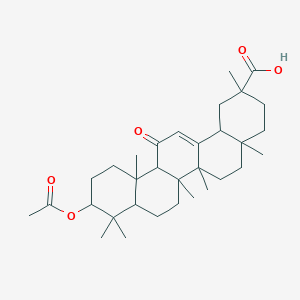
2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the thiadiazole family and has been synthesized using different methods.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and their inhibition may contribute to the anti-inflammatory and analgesic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole have been studied in various animal models. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the advantages of 2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. In addition, the compound has been shown to have potent anti-inflammatory and analgesic effects, which make it a valuable tool for studying the mechanisms of pain and inflammation. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole. One area of research is the development of more potent and selective COX inhibitors based on the structure of the compound. In addition, the compound may be further evaluated for its potential use as an insecticide and herbicide. Finally, the compound may be studied for its potential use in the treatment of other diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is a chemical compound that has potential applications in various fields. The compound has been synthesized using different methods and has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties. The mechanism of action of the compound is not fully understood, but it may act by inhibiting the activity of COX enzymes. The compound has been shown to have potent anti-inflammatory and analgesic effects, but its potential toxicity may limit its use in certain experiments. There are several future directions for the study of the compound, including the development of more potent and selective COX inhibitors and the evaluation of its potential use as an insecticide and herbicide.
合成方法
The synthesis of 2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole has been reported using different methods. One of the most common methods involves the reaction of 4-chlorobenzenesulfonylhydrazide with 4-methylphenacyl bromide in the presence of sodium ethoxide. The resulting product is then treated with thionyl chloride to yield the final product.
科学研究应用
2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, the compound has been evaluated for its anti-inflammatory, analgesic, and anti-cancer properties. In addition, the compound has been studied for its potential use as an insecticide and herbicide.
属性
IUPAC Name |
2-(4-chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-10-2-4-11(5-3-10)14-17-18-15(19-14)12-6-8-13(16)9-7-12/h2-9,15,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRAVIQLANAKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5183012.png)
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183013.png)
![4-fluoro-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B5183018.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183023.png)
![dimethyl 2-[({[4-amino-5-(ethoxycarbonyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate](/img/structure/B5183031.png)

![2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5183045.png)
![1-(4-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183059.png)
![2-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5183071.png)

![3,5-dimethyl-1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine](/img/structure/B5183091.png)


